3-(2-Methyl-thiazol-4-yl)-benzaldehyde

Regioisomerism Crystal engineering Solid-state properties

3-(2-Methyl-thiazol-4-yl)-benzaldehyde (CAS 850375-05-2) is a heteroaromatic aldehyde with the molecular formula C₁₁H₉NOS and a molecular weight of 203.26 g/mol. It features a benzaldehyde core substituted at the meta position with a 2-methyl-1,3-thiazol-4-yl moiety, which integrates a reactive aldehyde functional group with a sulfur- and nitrogen-containing heterocycle.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 850375-05-2
Cat. No. B1277686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-thiazol-4-yl)-benzaldehyde
CAS850375-05-2
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3
InChIKeyFQQPVEKQPGDYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-thiazol-4-yl)-benzaldehyde (CAS 850375-05-2): Meta-Substituted Thiazole-Benzaldehyde Building Block Procurement Profile


3-(2-Methyl-thiazol-4-yl)-benzaldehyde (CAS 850375-05-2) is a heteroaromatic aldehyde with the molecular formula C₁₁H₉NOS and a molecular weight of 203.26 g/mol . It features a benzaldehyde core substituted at the meta position with a 2-methyl-1,3-thiazol-4-yl moiety, which integrates a reactive aldehyde functional group with a sulfur- and nitrogen-containing heterocycle . The compound is available from multiple commercial suppliers at purities ranging from 95% to 98% and is classified as an organic building block for pharmaceutical research and heterocyclic chemistry applications . Its experimental melting point is reported as 76 °C, and it is provided as a yellow solid .

3-(2-Methyl-thiazol-4-yl)-benzaldehyde: Structural Differentiation That Precludes Simple In-Class Substitution


Thiazole-containing benzaldehydes constitute a broad class of building blocks where even subtle structural variations—regioisomeric substitution patterns, the presence or absence of the 2-methyl group on the thiazole ring, and linker chemistry—can produce divergent physicochemical properties, reactivity profiles, and downstream molecular geometries [1]. The meta-substituted 3-(2-methyl-thiazol-4-yl)-benzaldehyde (CAS 850375-05-2) differs from its para-substituted regioisomer (CAS 127406-11-5) in melting point (76 °C vs. 101 °C) and, by inference, in electronic distribution across the conjugated system and crystal packing behavior [2]. It also differs from compounds where the thiazole and benzaldehyde are separated by a methoxy linker (e.g., CAS 848316-21-2), which introduces an additional rotatable bond and alters molecular flexibility . For synthetic chemists, these distinctions affect coupling regiochemistry in cross-coupling reactions, conformational preferences in target molecules, and purification logistics. Substituting one thiazole-benzaldehyde for another without validating the specific regioisomer risks altering the spatial orientation of the heterocycle in the final compound, which may compromise binding interactions or synthetic yield. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 3-(2-Methyl-thiazol-4-yl)-benzaldehyde vs. Closest Analogs


Regioisomeric Differentiation: Meta vs. Para Substitution Alters Melting Point by 25 °C

The meta-substituted target compound (CAS 850375-05-2) exhibits an experimental melting point of 76 °C, whereas its para-substituted regioisomer, 4-(2-methylthiazol-4-yl)benzaldehyde (CAS 127406-11-5), melts at 101 °C—a quantitative difference of 25 °C . Both compounds share identical molecular formula (C₁₁H₉NOS) and molecular weight (203.26 g/mol), isolating regioisomerism as the sole structural variable. The lower melting point of the meta isomer is consistent with less efficient crystal packing due to the altered molecular dipole orientation and reduced molecular symmetry relative to the para isomer .

Regioisomerism Crystal engineering Solid-state properties Purification workflow

Linker-Dependent Structural Differentiation: Direct Aryl-Thiazole Bond vs. Methoxy Linker

The target compound (CAS 850375-05-2) features a direct C–C bond between the phenyl ring and the thiazole moiety, resulting in a rigid biaryl-like system. In contrast, the structurally related 4-((2-methylthiazol-4-yl)methoxy)benzaldehyde (CAS 848316-21-2) introduces a –O–CH₂– linker between the thiazole and the phenyl ring [1]. This substitution increases the molecular formula from C₁₁H₉NOS to C₁₂H₁₁NO₂S, raises molecular weight from 203.26 to 233.29 g/mol, and adds one rotatable bond, thereby altering conformational flexibility . The target compound has two rotatable bonds (aldehyde rotation and aryl-thiazole torsion), whereas the methoxy-linked analog has three, enabling greater conformational entropy in solution .

Linker chemistry Molecular flexibility Rotatable bonds Conformational analysis

LogP and Lipophilicity Profile: Meta-Regioisomer Partition Coefficient

The target compound exhibits a calculated LogP value of 2.93 (XLogP3 2.5 per alternative computational method), reflecting its lipophilicity profile [1]. While regioisomeric analogs sharing the same molecular formula (C₁₁H₉NOS) are expected to have similar LogP values, the electronic distribution differences between meta and para substitution may yield subtle variations in actual experimental LogD measurements. For comparison, the non-methylated thiazole analog 2-(1,3-thiazol-4-yl)benzaldehyde (CAS 1083369-00-9, C₁₀H₇NOS, MW 189.24) has lower molecular weight and reduced lipophilicity, while fluorinated derivatives such as 2-fluoro-4-(1,3-thiazol-4-yl)benzaldehyde (C₁₀H₆FNOS, MW 207.23) introduce a strong electron-withdrawing substituent that substantially alters polarity and hydrogen-bonding capacity .

Lipophilicity LogP ADME properties Permeability prediction

Topological Polar Surface Area: Quantitative Descriptor for Membrane Permeability and Bioavailability Prediction

The target compound has a computed Topological Polar Surface Area (TPSA) of 58.2 Ų [1]. This value reflects the combined contribution of the aldehyde oxygen (hydrogen bond acceptor) and the thiazole nitrogen and sulfur atoms. TPSA is a key descriptor for predicting passive membrane permeability and blood-brain barrier penetration, with values below 60 Ų typically associated with favorable CNS penetration potential and values below 140 Ų correlating with acceptable oral bioavailability [2]. The TPSA of 58.2 Ų places this compound within the favorable range for CNS drug-likeness.

TPSA Drug-likeness Oral bioavailability Blood-brain barrier penetration

3-(2-Methyl-thiazol-4-yl)-benzaldehyde: Evidence-Backed Research and Procurement Application Scenarios


Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions Requiring Aryl Aldehyde Substrates

The target compound serves as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, where the aldehyde functionality remains intact for downstream derivatization or acts as a handle for subsequent transformations [1]. The meta-substitution pattern provides a distinct geometry compared to ortho or para regioisomers, which can influence the steric and electronic environment at the reactive site. The reactive aldehyde group enables further functionalization through condensation, reduction, or nucleophilic addition reactions, making this compound valuable for constructing more complex molecular architectures [2].

Synthesis of CNS-Penetrant Heterocyclic Libraries in Medicinal Chemistry

The target compound's computed LogP (2.5–2.9) and TPSA (58.2 Ų) position it within favorable ranges for CNS drug-likeness [1]. Medicinal chemistry programs targeting neurological disorders may prioritize this building block for constructing focused libraries where the thiazole moiety provides specific binding interactions and the aldehyde offers a versatile synthetic handle. The rigid direct aryl-thiazole linkage, in contrast to more flexible linker-containing analogs, may be advantageous for applications requiring conformational constraint in receptor binding pockets [2].

Building Block for Thiazole-Containing Bioactive Molecule Synthesis

Thiazole-containing compounds are widely recognized for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The target compound provides a versatile scaffold for constructing thiazole-containing libraries, where the aldehyde group enables modular derivatization while the 2-methylthiazole moiety can engage in specific interactions with biological targets [2]. The compound is available at 95–98% purity from multiple commercial sources, supporting reproducible synthetic workflows .

Solid-Phase Synthesis and Immobilization Strategies Requiring Aldehyde Anchoring Groups

The aldehyde functional group in the target compound enables covalent attachment to solid supports via reductive amination or hydrazone formation [1]. The meta-substitution pattern places the reactive thiazole moiety at a defined distance and orientation from the solid support, which can influence the accessibility of the heterocycle for subsequent on-resin modifications. The experimental melting point of 76 °C facilitates handling and storage at ambient laboratory conditions [2].

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